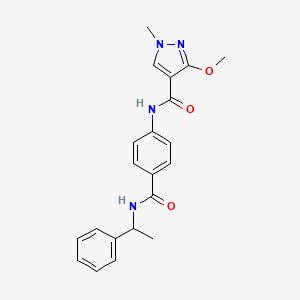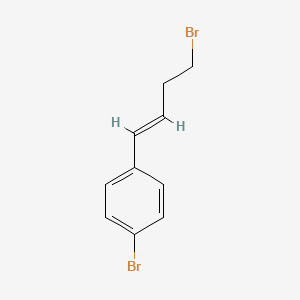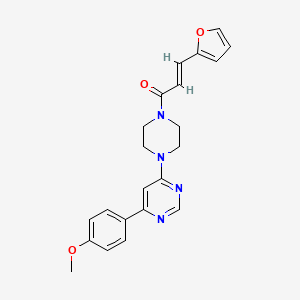
2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” in the available sources .Chemical Reactions Analysis
Information on the chemical reactions involving “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione” are not available in the sources I have access to .Wissenschaftliche Forschungsanwendungen
Antifungal and Antibacterial Applications
Research has shown that derivatives of 1,4-naphthoquinone, including compounds similar to 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione, exhibit potent antifungal and antibacterial activities. For instance, a study by Tandon, Maurya, Verma, Kumar, & Shukla (2010) identified certain derivatives as having more effective antifungal activity than clinically prevalent drugs such as Fluconazole and Amphotericin-B against Trichophyton mentagraphytes.
Crystal Structure and Interactions
The structural characteristics of naphthoquinone derivatives are critical for their biological activities. Soave and Colombo (2013) discussed the intermolecular interactions, such as C-H···O and Cl···Cl, in a 2-dichloromethyl derivative of vitamin K3, closely related to the compound . These interactions play a role in determining the compound's effectiveness and potential applications (Soave & Colombo, 2013).
Synthesis and Chemical Reactions
The synthesis methods and chemical reactions involving naphthoquinone derivatives are of considerable interest. For example, Devyashina, Gornostaev, & Gatilov (2012) explored reactions leading to various derivatives, including those with similar structures to 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione. These reactions are essential for developing new drugs and materials (Devyashina, Gornostaev, & Gatilov, 2012).
Photovoltaic and Electrochemical Properties
Compounds like 2-Chloro-3-(3-toluidino)-1,4-dihydronaphthalene-1,4-dione are also studied for their potential in dye-sensitized solar cells (DSSCs) and other photovoltaic applications. For instance, Mahadik et al. (2020) synthesized thionaphthoquinone dyes from derivatives of 1,4-naphthoquinone for use in DSSCs, demonstrating the diverse applications of these compounds in renewable energy technologies (Mahadik et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-3-(3-methylanilino)naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-5-4-6-11(9-10)19-15-14(18)16(20)12-7-2-3-8-13(12)17(15)21/h2-9,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIDGFZLQOKIHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64505-54-0 |
Source


|
| Record name | 3-CHLORO-2-(3-METHYLANILINO)-1,4-NAPHTHOQUINONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2735225.png)







![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2735240.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2735242.png)
![2-Methyl-6-[(pyridin-3-yl)methoxy]pyridine](/img/structure/B2735244.png)
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2-methoxybenzamide](/img/structure/B2735246.png)
![2-Methoxyethyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2735247.png)